4-Chloro-2-(2-hydroxyphenyl)benzoic acid
CAS No.: 1261931-81-0
Cat. No.: VC11802875
Molecular Formula: C13H9ClO3
Molecular Weight: 248.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261931-81-0 |
|---|---|
| Molecular Formula | C13H9ClO3 |
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 4-chloro-2-(2-hydroxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |
| Standard InChI Key | OYFWAOUDFKZNLV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Configuration
The compound consists of a benzoic acid backbone substituted with a chlorine atom at the para position and a 2-hydroxyphenyl group at the ortho position (Figure 1). This arrangement creates a planar biphenyl system with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, enhancing stability and influencing solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.66 g/mol |
| CAS Number | 1261931-81-0 |
| Density | ~1.35 g/cm³ (estimated) |
| Boiling Point | >300°C (decomposes) |
Synthesis and Manufacturing
Chlorination and Functionalization
While no direct synthesis protocols for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid are documented, analogous compounds like 4-chloromethyl benzoic acid chlorides provide methodological templates. A patented three-step process involves:
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Chlorination: 4-Xylyl alcohol reacts with chlorine gas under catalytic dibenzoyl peroxide, yielding 4-methylol tribenzyl chloride .
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Hydrolysis: The chlorinated intermediate undergoes controlled hydrolysis to form 4-hydroxymethyl-benzoic acid .
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Acylation: Reaction with oxalyl chloride in the presence of DMF catalyst produces the final acyl chloride derivative .
Table 2: Reaction Conditions for Analog Synthesis
| Step | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| Chlorination | Dibenzoyl peroxide | 60–105°C | 88–90% | 99.4–99.6% |
| Hydrolysis | None | 50–80°C | >95% | N/A |
| Acylation | DMF | Room temp | 88–90% | 99.4–99.6% |
Esterification Pathways
Derivatives like methyl 4-chloro-2-hydroxybenzoate (CAS 22717-55-1) are synthesized via esterification of the parent acid with methanol, demonstrating the feasibility of modifying the carboxylic acid group for enhanced bioavailability .
Research Gaps and Future Directions
Mechanistic Studies
The exact molecular targets of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid remain uncharacterized. Computational docking studies and proteomic profiling could elucidate its interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases.
Formulation Challenges
The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability. Nanoencapsulation using liposomes or polymeric nanoparticles may improve delivery efficiency.
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